molecular formula C22H22FN7O B10856204 Zidesamtinib CAS No. 2739829-00-4

Zidesamtinib

カタログ番号 B10856204
CAS番号: 2739829-00-4
分子量: 419.5 g/mol
InChIキー: DTWUUAFTYSMNQX-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zidesamtinib is a novel, brain-penetrant, selective inhibitor of ROS1, a receptor tyrosine kinase involved in various cancers. It is designed to overcome limitations observed with currently available ROS1 inhibitors, such as resistance mutations and central nervous system (CNS) penetration .

準備方法

The synthesis of zidesamtinib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and brain-penetrant agents .

化学反応の分析

Zidesamtinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Zidesamtinib has several scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors. The compound has shown promise in overcoming resistance mutations and improving CNS penetration, making it a valuable candidate for targeted cancer therapy .

作用機序

Zidesamtinib exerts its effects by selectively inhibiting the ROS1 receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival. The compound is designed to remain active in tumors that have developed resistance to other ROS1 inhibitors, including those with treatment-emergent ROS1 mutations such as G2032R .

類似化合物との比較

Zidesamtinib is unique compared to other ROS1 inhibitors due to its enhanced CNS penetration and ability to overcome resistance mutations. Similar compounds include:

    Crizotinib: The first ROS1 inhibitor approved for ROS1-positive NSCLC.

    Entrectinib: Another ROS1 inhibitor with CNS activity.

    Lorlatinib: Known for its CNS penetration and activity against ROS1 mutations.

This compound stands out for its improved safety profile and potential for longer durability of response .

特性

CAS番号

2739829-00-4

分子式

C22H22FN7O

分子量

419.5 g/mol

IUPAC名

(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine

InChI

InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1

InChIキー

DTWUUAFTYSMNQX-GFCCVEGCSA-N

異性体SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1

正規SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。